molecular formula C8H5F6N3O B6590511 2,6-Bis(trifluoromethyl)isonicotinohydrazide CAS No. 1092346-44-5

2,6-Bis(trifluoromethyl)isonicotinohydrazide

Cat. No. B6590511
CAS RN: 1092346-44-5
M. Wt: 273.14 g/mol
InChI Key: HVYMWCONBVNTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(trifluoromethyl)isonicotinohydrazide is a chemical compound that is used as an organic intermediate in synthesis . It is also used as a pharmaceutical intermediate . The compound is available for purchase from various chemical suppliers .

Mechanism of Action

The exact mechanism of action of 2,6-Bis(trifluoromethyl)isonicotinohydrazide is still not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately causing cell death. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce DNA damage. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), leading to the accumulation of acetylated histones and ultimately causing changes in gene expression. In addition, this compound has been found to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately causing cell death.

Advantages and Limitations for Lab Experiments

2,6-Bis(trifluoromethyl)isonicotinohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to have a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, there are also some limitations to using this compound in lab experiments. For example, this compound has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, the exact mechanism of action of this compound is still not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2,6-Bis(trifluoromethyl)isonicotinohydrazide. One potential area of research is the development of new anticancer drugs based on this compound. Researchers could also investigate the potential of this compound as a new antibiotic or antifungal agent. In addition, future research could focus on understanding the exact mechanism of action of this compound and identifying potential targets for drug development. Finally, researchers could investigate the potential of this compound for use in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2,6-Bis(trifluoromethyl)isonicotinohydrazide involves the reaction between isonicotinic acid hydrazide and trifluoroacetic anhydride in the presence of a catalyst, such as pyridine. The reaction yields a white crystalline solid, which is then purified by recrystallization. The purity of the compound can be determined by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

2,6-Bis(trifluoromethyl)isonicotinohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs. In addition, this compound has been found to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N3O/c9-7(10,11)4-1-3(6(18)17-15)2-5(16-4)8(12,13)14/h1-2H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYMWCONBVNTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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